
Tasisulam sodium
Vue d'ensemble
Description
Tasisulam sodium is a novel anticancer compound that induces apoptosis and exhibits antiangiogenesis activity in a broad range of cancer models . It is selectively toxic towards tumor cells .
Molecular Structure Analysis
The molecular formula of Tasisulam sodium is C11H5BrCl2NNaO3S2 . It has a molecular weight of 437.1 g/mol . The IUPAC name is sodium; (5-bromothiophen-2-yl)sulfonyl- (2,4-dichlorobenzoyl)azanide .Chemical Reactions Analysis
Tasisulam sodium induces apoptosis via the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . It also blocks VEGF, epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation .Physical And Chemical Properties Analysis
Tasisulam sodium is an acyl-sulfonamide with potential antineoplastic activity . It has a molecular weight of 437.1 g/mol . It does not have any hydrogen bond donors but has five hydrogen bond acceptors .Applications De Recherche Scientifique
Antitumor Activity
Tasisulam sodium: has been identified as a potent antitumor agent . It induces apoptosis in cancer cells via the intrinsic pathway, leading to cytochrome c release and caspase-dependent cell death . This mechanism is significant in the treatment of various human cancers, offering a new approach to target tumor cells.
Mitotic Progression Inhibition
The compound has shown effectiveness in inhibiting mitotic progression. It increases the proportion of cells with 4N DNA content and phospho-histone H3 expression, resulting in G2–M accumulation and subsequent apoptosis . This is particularly useful in cancer therapies where controlling the cell cycle is crucial.
Vascular Normalization
Tasisulam sodium contributes to vascular normalization , an important aspect of cancer treatment that can improve drug delivery and reduce hypoxia within tumors . This process is vital for enhancing the effectiveness of other therapeutic agents and is a promising area of research.
Antiangiogenesis
The compound blocks the formation of endothelial cell cords induced by growth factors such as VEGF, EGF, and FGF . However, it does not block acute growth factor receptor signaling or induce apoptosis in primary endothelial cells, which is a distinct advantage over other antiangiogenic agents.
Broad Spectrum of Activity
Tasisulam sodium has demonstrated a broad range of activity against 60 tumor cell lines, including leukemia, melanoma, NSCLC, colon, ovarian, renal, and breast cancers . This wide spectrum of activity makes it a versatile agent in oncology research.
Combination Therapy
Interestingly, tasisulam sodium has shown potential when used in combination with other treatments. For example, the combination of tasisulam and sunitinib significantly delayed the growth of the Caki-1 renal cell carcinoma model . This suggests that tasisulam could be an important component of combination therapy regimens.
Endothelial Cell Migration
In the context of endothelial cell migration, tasisulam sodium has been assessed for its effects on human umbilical vein endothelial cell (HUVEC) migration . Understanding its impact on endothelial cells can lead to insights into its role in tumor angiogenesis and metastasis.
Mécanisme D'action
Target of Action
Tasisulam sodium, also known as LY573636-sodium, is a small molecule antitumor agent . It primarily targets cells in the G2-M phase of the cell cycle, leading to an increase in the proportion of cells with 4N DNA content and phospho-histone H3 expression . This results in G2-M accumulation and subsequent apoptosis .
Mode of Action
Tasisulam sodium induces apoptosis via the intrinsic pathway, resulting in cytochrome c release and caspase-dependent cell death . It also blocks VEGF, epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation .
Biochemical Pathways
The primary biochemical pathway affected by tasisulam sodium is the intrinsic apoptosis pathway . This pathway is triggered by various cellular stresses, leading to the release of cytochrome c from the mitochondria and the activation of caspases, which are proteases that initiate cell death . Tasisulam sodium also affects angiogenesis, the process by which new blood vessels form from pre-existing ones .
Pharmacokinetics
Tasisulam sodium exhibits a biexponential disposition with a predicted distribution half-life of 0.3 hours to 2.8 hours and a median terminal elimination half-life of 10 days . This long half-life is likely due to its high-affinity albumin binding . The pharmacokinetic analysis indicated that Cmax negatively correlates with lean body weight (LBW) . Therefore, the dosing regimen was revised using a LBW-based algorithm targeting a specific Cmax .
Result of Action
The molecular effects of tasisulam sodium include the induction of apoptosis and the inhibition of mitotic progression . At the cellular level, tasisulam sodium causes an increase in the proportion of cells with 4N DNA content and phospho-histone H3 expression, leading to G2-M accumulation and subsequent apoptosis . It also inhibits neovascularization and induces vascular normalization .
Action Environment
The action of tasisulam sodium can be influenced by environmental factors such as the presence of growth factors and the cellular environment . For instance, tasisulam sodium blocks VEGF, epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation . This suggests that the efficacy of tasisulam sodium may be influenced by the presence of these growth factors in the tumor microenvironment .
Propriétés
IUPAC Name |
sodium;(5-bromothiophen-2-yl)sulfonyl-(2,4-dichlorobenzoyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrCl2NO3S2.Na/c12-9-3-4-10(19-9)20(17,18)15-11(16)7-2-1-6(13)5-8(7)14;/h1-5H,(H,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOHXVDKRMWUQP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)[N-]S(=O)(=O)C2=CC=C(S2)Br.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrCl2NNaO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
519055-63-1 | |
| Record name | Tasisulam sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519055631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TASISULAM SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3955SHR9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-1-propanamine](/img/structure/B1261011.png)
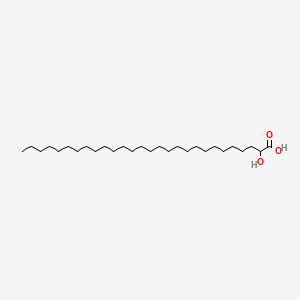
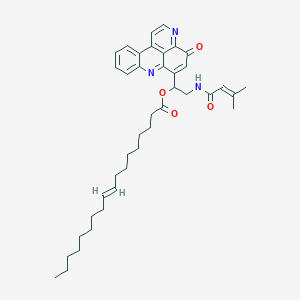
![N-[(5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl]-L-phenylalanine](/img/structure/B1261016.png)

![10-(3-Hydroxypropyl)-3,5-dioxo-9-[4-(pyrrolidin-1-ylmethyl)phenyl]-8-[[3-(trifluoromethoxy)phenyl]methyl]-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-4-carboxamide](/img/structure/B1261026.png)
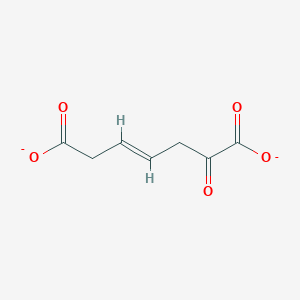
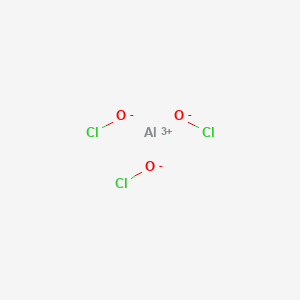


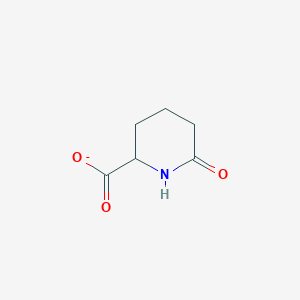

![3-Cyclopropyl-1,2,4-triazolo[3,4-b]benzothiazole](/img/structure/B1261034.png)
